

physicochemical properties of 2-hydroxy-5-(trifluoromethoxy)benzoic acid

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Compound of Interest

Compound Name:	2-hydroxy-5-(trifluoromethoxy)benzoic Acid
Cat. No.:	B137073

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An In-depth Technical Guide on the Physicochemical Properties of **2-hydroxy-5-(trifluoromethoxy)benzoic acid**

Introduction

2-hydroxy-5-(trifluoromethoxy)benzoic acid is a halogenated derivative of salicylic acid. Its structure, featuring a carboxylic acid and a hydroxyl group on a benzene ring substituted with a trifluoromethoxy group, makes it a compound of interest in medicinal chemistry and materials science. The trifluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, distinguishing it from its parent compound, salicylic acid. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and a visualization of a key experimental workflow.

Physicochemical Properties

The physicochemical properties of **2-hydroxy-5-(trifluoromethoxy)benzoic acid** are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes the key quantitative data available for this compound. For comparative purposes, data for the related compound, 2-hydroxy-5-(trifluoromethyl)benzoic acid, is also included where specific data for the trifluoromethoxy analog is limited.

Table 1: Physicochemical Properties

Property	Value (2-hydroxy-5-(trifluoromethoxy)benzoic acid)	Value (2-hydroxy-5-(trifluoromethyl)benzoic acid)
Molecular Formula	C8H5F3O4 [1]	C8H5F3O3 [2] [3]
Molecular Weight	Not explicitly found	206.12 g/mol [2] [4]
Melting Point	130-132 °C [5]	Not available
Boiling Point	Not available	292.8 ± 40.0 °C (Predicted) [2]
Appearance	Light brown to brown solid [5]	White crystalline solid [2]
pKa	Not available	2.55 ± 0.10 (Predicted) [6]
LogP	Not available	3.89 [2]
Density	Not available	1.5 ± 0.1 g/cm³ [2]
Storage	Sealed in dry, Room Temperature [5]	Inert atmosphere, Room Temperature [4]
CAS Number	129644-57-1 [1] [7] [8]	79427-88-6 [2] [9]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols applicable to organic compounds like **2-hydroxy-5-(trifluoromethoxy)benzoic acid**.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment.[\[10\]](#)

Methodology: Capillary Method

- Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[\[11\]](#)[\[12\]](#)

- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[\[13\]](#) This assembly is then placed in a melting point apparatus, such as a Thiele tube containing mineral oil or an automated digital instrument.[\[13\]](#)
- Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[\[13\]](#)
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[\[13\]](#)

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration[\[14\]](#)

- Solution Preparation: A precisely weighed amount of the acidic compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol if the compound has low aqueous solubility.
- Titration Setup: A pH meter with a calibrated electrode is placed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[\[15\]](#)
- Data Collection: The pH of the solution is recorded after each addition of the titrant. The additions are smaller in volume near the expected equivalence point where the pH changes rapidly.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[\[15\]](#)

LogP (Octanol-Water Partition Coefficient) Determination

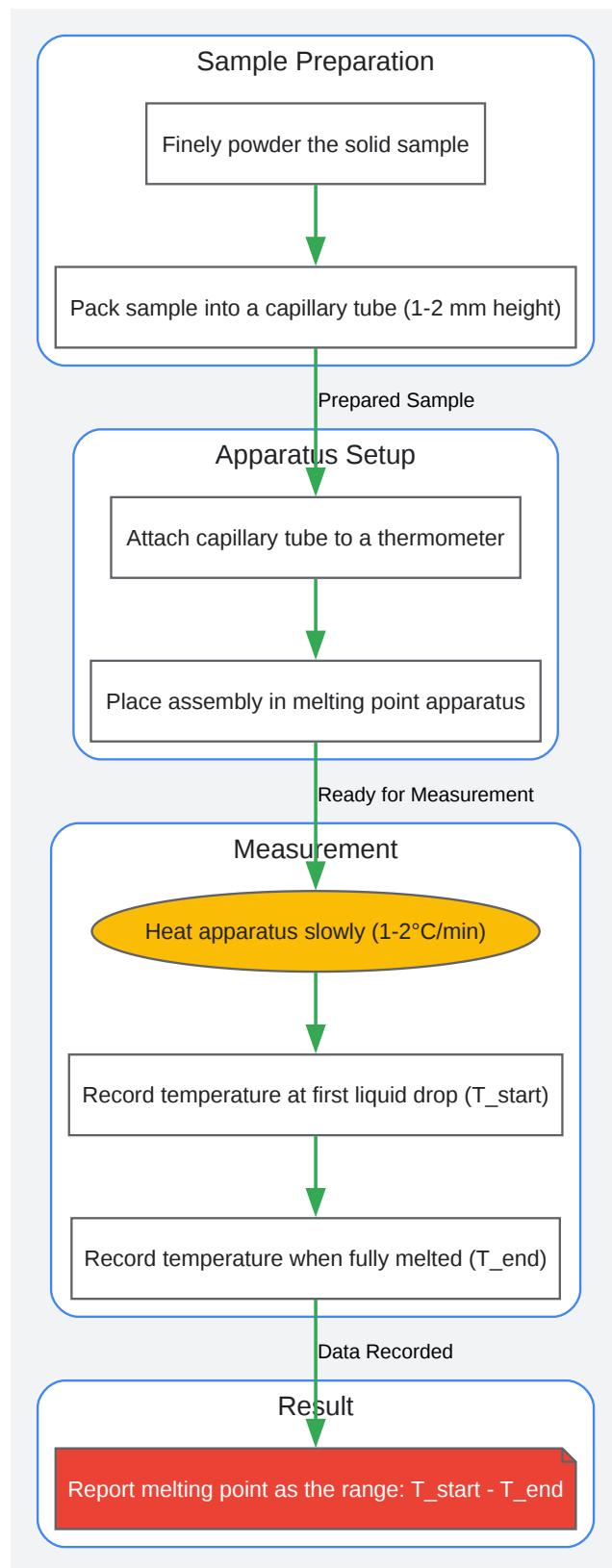
LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Methodology: Shake Flask Method[16]

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[17]
- Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached.[17]
- Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[17]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for determining the melting point of an organic solid using the capillary method.



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Caption: Experimental workflow for melting point determination.

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